molecular formula C9H13BrN2 B3236560 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine CAS No. 1370600-82-0

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B3236560
CAS No.: 1370600-82-0
M. Wt: 229.12
InChI Key: FOBMLEDZIZMPLA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of chemical and pharmaceutical science. frontiersin.org The pyridine ring is a common feature in a vast array of biologically active compounds, including vitamins, coenzymes, and a multitude of pharmaceutical drugs. google.com Its presence can significantly influence a molecule's polarity, solubility, and ability to interact with biological targets. In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological receptors and enzymes. This has led to the development of pyridine-containing drugs for treating a wide spectrum of diseases. Furthermore, the pyridine ring's electronic properties and reactivity make it a versatile component in organic synthesis, readily undergoing various chemical transformations.

Role of Branched Alkyl Amine Moieties in Molecular Design

The branched alkyl amine moiety, specifically the 2-methylpropan-1-amine or tert-butylamine (B42293) backbone, is another critical component influencing the properties of the parent molecule. The presence of alkyl groups can impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

The "branched" nature of the alkyl chain, particularly the gem-dimethyl group (two methyl groups on the same carbon), can introduce conformational rigidity. This can be advantageous in drug design, as it may lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target. This conformational constraint can lead to increased potency and selectivity. Moreover, the primary amine group is a key functional handle. It can act as a hydrogen bond donor and acceptor, crucial for molecular recognition processes. It also provides a site for further chemical modification, allowing for the attachment of other functional groups to modulate the compound's properties. The basicity of the amine can also be tailored, which is important for controlling the ionization state of the molecule under physiological conditions.

Overview of Bromine Substitution on Pyridine Rings as Synthetic Handles

The bromine atom attached to the pyridine ring in 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine serves as a highly effective "synthetic handle." In organic synthesis, a synthetic handle is a functional group that allows for the easy and selective introduction of other atoms or molecular fragments. Bromopyridines are particularly valuable in this regard due to their reactivity in a variety of cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The carbon-bromine bond in bromopyridines is sufficiently reactive to participate in these transformations, allowing chemists to readily connect the pyridine core to a wide range of other molecular building blocks. This modular approach is central to modern drug discovery and materials science, enabling the rapid synthesis of libraries of related compounds for screening and optimization. The position of the bromine atom on the pyridine ring also influences its reactivity and the regiochemistry of subsequent reactions, providing further control over the synthetic process. For instance, 2-bromopyridine (B144113) derivatives are known to be effective starting materials for creating more complex substituted pyridines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBMLEDZIZMPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Bromopyridin 2 Yl 2 Methylpropan 1 Amine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This approach helps in designing a viable synthetic pathway.

Disconnection Strategies Employing Pyridine-Bromine Linkage

A primary disconnection strategy involves the C-C bond between the pyridine (B92270) ring and the gem-dimethylpropyl group. This leads to a 5-bromopyridine synthon and a 2-methylpropan-1-amine synthon. The 5-bromopyridine synthon can be derived from various commercially available pyridine precursors. The bromine atom on the pyridine ring is a versatile functional group that can be introduced through electrophilic halogenation or can be present in the starting material.

Another key disconnection is the C-Br bond itself, suggesting the introduction of the bromine atom at a later stage of the synthesis onto a pre-functionalized pyridine ring. This approach can be advantageous if the desired substitution pattern is more easily achieved prior to bromination.

Approaches to the gem-Dimethylpropan-1-amine Moiety

The gem-dimethylpropan-1-amine moiety presents a significant synthetic challenge. A logical retrosynthetic disconnection is the C-N bond of the primary amine, leading back to a neopentyl-type alcohol or a related functional group. This tertiary carbon center can be constructed through the addition of two methyl groups to a carbonyl or a nitrile functionality at the 2-position of the pyridine ring.

A plausible synthetic route involves the use of a Grignard reaction. For instance, the reaction of a 5-bromopyridine-2-carbonitrile with a methyl Grignard reagent (CH₃MgBr) would lead to the formation of an intermediate imine, which upon hydrolysis, would yield a ketone. A subsequent Grignard reaction with another equivalent of methyl Grignard reagent would generate the desired tertiary alcohol.

Alternatively, a more direct approach involves the double addition of a methyl Grignard reagent to a 2-ester-substituted 5-bromopyridine. However, the most direct route to the amine functionality from a tertiary alcohol intermediate is the Ritter reaction. This reaction involves the treatment of the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the desired primary amine.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of the target compound relies on the efficient preparation of key precursors and the transformation of intermediate compounds.

Synthesis of 5-Bromopyridin-2-yl Synthons

A crucial precursor for the synthesis is a 5-bromopyridine derivative functionalized at the 2-position, which allows for the introduction of the gem-dimethylpropan-1-amine side chain. 5-Bromopyridine-2-carbonitrile is an ideal synthon for this purpose.

The introduction of a bromine atom at the 5-position of the pyridine ring can be achieved through electrophilic aromatic substitution. Due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions. However, the presence of an activating group, such as an amino group, can facilitate the reaction. For example, 2-aminopyridine can be brominated to yield 2-amino-5-bromopyridine. guidechem.comthsci.com The amino group can then be replaced by a cyano group via a Sandmeyer reaction.

Direct bromination of pyridine itself is challenging and often leads to a mixture of products. A more controlled method involves the bromination of pyridine-N-oxide, which activates the ring towards electrophilic substitution, followed by the reduction of the N-oxide.

Functional group interconversions are essential for transforming readily available starting materials into the desired synthons. For instance, 2,5-dibromopyridine is a common starting material. One of the bromine atoms can be selectively converted to a cyano group. This can be achieved through a nucleophilic aromatic substitution reaction with a cyanide salt, often catalyzed by a copper(I) salt. wikipedia.org

Another approach involves a metal-halogen exchange reaction. For example, treatment of 2,5-dibromopyridine with a Grignard reagent can lead to the formation of a pyridyl Grignard reagent, which can then be reacted with an electrophile to introduce a different functional group at the 2-position. google.com

A summary of synthetic methods for 5-bromopyridine-2-carbonitrile is presented in the table below:

Starting MaterialReagents and ConditionsYield (%)Reference
2,5-DibromopyridineCuCN, DMF, heatGood wikipedia.org
2-Amino-5-bromopyridine1. NaNO₂, H₂SO₄2. CuCN, KCNModerate guidechem.com
5-BromopicolinamidePOCl₃, heatGood chemicalbook.com

This table is for illustrative purposes and yields may vary depending on specific reaction conditions.

The synthesis of the tertiary alcohol intermediate, 2-(5-bromopyridin-2-yl)propan-2-ol, can be accomplished by the reaction of 5-bromopyridine-2-carbonitrile with an excess of methylmagnesium bromide in an appropriate solvent like diethyl ether or THF. nih.gov

The subsequent conversion of this alcohol to the target amine can be achieved via a Ritter reaction. The alcohol is treated with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid, to form the corresponding N-acetyl amine. organic-chemistry.org Finally, hydrolysis of the amide under acidic or basic conditions will yield the desired primary amine, 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine.

Formation of the 2-methylpropan-1-amine Side Chain

The synthesis of the 2-methylpropan-1-amine portion of the target molecule is a critical step that can be achieved through several reliable chemical transformations. These methods begin from precursors such as nitriles, ketones, or a combination of smaller components.

Nitrile Reduction Pathways to Primary Amines

The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines. acsgcipr.org This pathway involves the conversion of a precursor, 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile, into the desired aminomethyl group. Two main approaches are prevalent: catalytic hydrogenation and stoichiometric reduction with chemical hydrides.

Catalytic Hydrogenation: This is often the most economical method for producing primary amines on a large scale. wikipedia.org The process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. acsgcipr.orgchemguide.co.uk

Catalysts: Group 10 metals such as Raney nickel, palladium black, and platinum dioxide are commonly used. wikipedia.org Cobalt-based catalysts can also offer high selectivity for the primary amine product. wikipedia.org

Reaction Conditions: The choice of catalyst, solvent, pH, temperature, and hydrogen pressure are all critical factors that can influence the reaction's outcome and prevent the formation of secondary and tertiary amine byproducts. wikipedia.org

Stoichiometric Reduction: For smaller-scale laboratory syntheses, chemical reducing agents are frequently employed. These reagents provide a non-catalytic route to the primary amine.

Reducing Agents: Potent hydride donors like lithium aluminium hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and diborane (B₂H₆) are effective for this transformation. wikipedia.org LiAlH₄, for instance, reacts with the nitrile in an ethereal solvent such as diethyl ether, followed by an acidic workup to yield the primary amine. chemguide.co.uk It is important to note that sodium borohydride (NaBH₄) is generally not a strong enough reducing agent for nitriles. chemguide.co.uk

Method Reagents/Catalyst Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Raney Ni, Pd/C, PtO₂Elevated H₂ pressure, various solvents (e.g., ethanol, methanol)Economical, high yield, scalableRequires specialized high-pressure equipment, potential for side reactions
Stoichiometric ReductionLiAlH₄, LiBH₄, DiboraneAnhydrous ether or THF, followed by aqueous/acidic workupHigh yields, mild conditions for some reagents, good functional group tolerancePyrophoric reagents (LiAlH₄), not as atom-economical as hydrogenation
Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming amines. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia or an amine to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.orglumenlearning.commasterorganicchemistry.com For the synthesis of this compound, the precursor would be 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one.

The reaction is typically performed as a one-pot synthesis where the ketone, an ammonia source (like ammonium (B1175870) formate or aqueous ammonia), and a reducing agent are combined. wikipedia.orgorganic-chemistry.org The pH is usually maintained in a weakly acidic range to facilitate both imine formation and the subsequent reduction. wikipedia.org

A key advantage of this method is the availability of mild reducing agents that selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com

Reducing Agent Typical Ammonia Source Key Features
Sodium cyanoborohydride (NaBH₃CN)NH₄OAc, NH₄Cl, NH₃Highly selective for imines over ketones; effective under mildly acidic conditions. lumenlearning.commasterorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃)NH₄OAc, NH₃A milder and less toxic alternative to NaBH₃CN, also highly selective. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Ni)NH₃, H₂Can be used for direct reductive amination, often under pressure. wikipedia.org

This strategy is particularly valuable in modern synthetic chemistry due to its high efficiency and the operational simplicity of one-pot procedures. nih.gov

Multi-component Reactions for Amine Formation

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. organic-chemistry.org Several MCRs are known for the synthesis of highly substituted amines and could be adapted for the target molecule.

Strecker Synthesis: This classical MCR involves the reaction of an aldehyde or ketone, an amine (or ammonia), and a cyanide source (like potassium cyanide) to form an α-amino nitrile. nih.gov Subsequent hydrolysis or reduction of the nitrile group yields an α-amino acid or a 1,2-diamine, respectively.

Mannich Reaction: The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine (or ammonia) to produce a β-amino-carbonyl compound, known as a Mannich base. nih.govnih.gov

Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov While not a direct route to a simple primary amine, the resulting product can be chemically modified to achieve the desired structure.

While these MCRs offer powerful tools for rapidly building molecular complexity, their direct application to the synthesis of this compound would require careful selection of starting materials and potentially further synthetic modifications.

Key Coupling Reactions and Mechanistic Considerations

The final assembly of the target molecule often relies on powerful cross-coupling reactions to form key carbon-carbon or carbon-nitrogen bonds, attaching the side chain to the bromopyridine core.

Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction typically couples an amine with an aryl halide or triflate. wikipedia.org While the primary application is for aryl amines, its principles can be considered in retrosynthetic analysis. For instance, if a precursor like 2-amino-5-bromopyridine were coupled with a suitable alkyl partner, this would be an analogous transformation. However, the classic Buchwald-Hartwig is more suited for aryl-N bonds. A more relevant strategy would involve coupling a pre-formed 2-methylpropan-1-amine side chain to the pyridine ring, though this is less common than C-C bond-forming cross-couplings for this type of structure. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, ligand exchange with the amine, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The development of bulky, electron-rich phosphine ligands has been crucial to the reaction's success and broad applicability. youtube.com

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Negishi, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds in modern organic synthesis. libretexts.orgnobelprize.org These methods are ideal for coupling the 2-methylpropan-1-amine side chain (or a precursor) to the 5-bromopyridine core.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org A plausible route would involve the preparation of a (2-(aminomethyl)-2-methylpropyl)zinc halide reagent, which would then be coupled with 2,5-dibromopyridine. The higher reactivity of the bromine at the 2-position of the pyridine ring could allow for selective coupling. orgsyn.org The Negishi coupling is known for its high functional group tolerance. nobelprize.orgwikipedia.org

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgnobelprize.org This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nobelprize.org A potential synthetic strategy would involve:

Preparation of a boronic ester, such as 2-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine.

Coupling this boronic ester with 2,5-dibromopyridine using a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ and a base (e.g., Na₂CO₃, K₂CO₃). cdnsciencepub.comacs.org

Coupling Reaction Nucleophile Electrophile Catalyst Key Advantages
Negishi Organozinc HalideAryl/Heteroaryl Halide (e.g., 5-Bromopyridine derivative)Pd(0) or Ni(0) complexesHigh reactivity of organozinc, excellent functional group tolerance. wikipedia.org
Suzuki-Miyaura Organoboronic Acid/EsterAryl/Heteroaryl Halide (e.g., 5-Bromopyridine derivative)Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Mild conditions, low toxicity of boron reagents, broad substrate scope. nobelprize.orgresearchgate.net

These palladium-catalyzed methods provide robust and flexible strategies for the final construction of this compound from advanced intermediates.

Copper-Catalyzed Amination Routes to Bromopyridines

Copper-catalyzed amination reactions represent a significant advancement in the synthesis of aminopyridines from their corresponding bromopyridine precursors. These methods offer an efficient and versatile alternative to traditional amination techniques. The use of copper catalysts, often in the form of copper(I) salts like CuI or Cu₂O, facilitates the formation of the crucial C-N bond. researchgate.netresearchgate.netrsc.org These reactions are typically carried out in the presence of a ligand, which enhances the catalytic activity of the copper species, and a base.

A variety of ligands have been successfully employed in copper-catalyzed aminations, including 1,10-phenanthroline and its derivatives, as well as various diamines. mdpi.com The choice of solvent can also play a critical role in the reaction's success, with polar aprotic solvents like ethylene glycol and dimethyl sulfoxide (DMSO) often being used. researchgate.netchemistryviews.org One of the key advantages of these copper-catalyzed systems is their tolerance to a wide range of functional groups on both the bromopyridine and the amine coupling partner. researchgate.netresearchgate.net This functional group compatibility is crucial for the synthesis of complex molecules.

Recent developments in this area have focused on creating milder reaction conditions, such as lower temperatures and the use of weaker bases, to accommodate sensitive substrates. chemistryviews.orgnih.gov For instance, the use of aqueous ammonia as the amine source has been shown to be effective for the synthesis of various aminopyridine derivatives under relatively mild conditions. researchgate.net This approach is particularly valuable for the large-scale synthesis of aminopyridines due to the low cost and ready availability of aqueous ammonia.

The versatility of copper-catalyzed amination is highlighted by its application to a broad spectrum of bromopyridine derivatives, including those with both electron-donating and electron-withdrawing substituents. researchgate.net This wide substrate scope makes it a highly valuable tool for the synthesis of compounds like this compound.

Table 1: Examples of Copper-Catalyzed Amination of Bromopyridines

Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Cu₂O/DMEDA K₂CO₃ Ethylene Glycol 100 High researchgate.net
CuI/1,10-phenanthroline K₃PO₄ Toluene/t-AmOH Reflux High mdpi.com

C-H Activation and Functionalization Strategies on Pyridine Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds on pyridine rings is a rapidly evolving field in organic synthesis that offers a more atom-economical and efficient alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. rsc.orgbohrium.com The inherent electronic properties of the pyridine ring, however, present challenges for selective C-H activation. nih.gov

Various transition metal catalysts, including those based on palladium, rhodium, and iridium, have been developed to mediate the C-H functionalization of pyridines. acs.orgresearchgate.net These catalytic systems can direct the functionalization to specific positions on the pyridine ring, often through the use of a directing group. The directing group temporarily coordinates to the metal center, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation.

Recent research has also explored directing-group-free approaches to pyridine C-H functionalization. nih.gov These methods often rely on the intrinsic reactivity of the pyridine ring or the use of specialized reagents and reaction conditions to achieve regioselectivity. For example, radical-based methods and photoredox catalysis have emerged as powerful tools for the C-H functionalization of pyridines. bohrium.com

Directed C-H Amidation and Related Transformations

Directed C-H amidation is a powerful strategy for the direct introduction of a nitrogen-containing functional group onto a pyridine scaffold. This approach typically involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and replaced with a C-N bond.

A variety of nitrogen sources can be used in these reactions, including azides and protected amines. nih.gov The choice of catalyst and directing group is crucial for achieving high yields and regioselectivity. For instance, rhodium and iridium catalysts have been shown to be effective for the directed C-H amidation of various aromatic and heteroaromatic compounds. acs.org

Recent advancements have focused on expanding the scope of directing groups and nitrogen sources, as well as developing more sustainable and environmentally friendly reaction conditions. mdpi.com Photochemical methods have also been explored for the C-H amidation of pyridines, offering a mild and regioselective route to aminopyridine derivatives. chemrxiv.org These innovative strategies hold significant promise for the efficient and selective synthesis of complex pyridine-containing molecules.

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure amines is of great importance in medicinal chemistry, as the biological activity of a chiral molecule often resides in a single enantiomer. Stereoselective synthesis approaches aim to produce a single enantiomer of a chiral compound, such as this compound, in high enantiomeric excess.

Chiral Auxiliaries and Asymmetric Catalysis in Amine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry has been established, the auxiliary can be removed to yield the enantiomerically enriched product. A variety of chiral auxiliaries have been developed for the asymmetric synthesis of amines, including Evans' oxazolidinones and pseudoephedrine. wikipedia.orgresearchgate.net These auxiliaries can be used in alkylation or addition reactions to create new stereocenters with high diastereoselectivity.

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to control the stereochemistry of a reaction. mdpi.com This approach is often more efficient than the use of chiral auxiliaries as it does not require the additional steps of attaching and removing the auxiliary. A wide range of chiral catalysts have been developed for the asymmetric synthesis of amines, including those based on transition metals and organocatalysts. yale.edunih.govmdpi.com For instance, chiral phosphoric acids and thioureas have been successfully employed as organocatalysts in asymmetric Mannich and Michael reactions to produce chiral amines. mdpi.com

The development of new chiral ligands and catalysts continues to be an active area of research, with a focus on improving enantioselectivity, expanding substrate scope, and developing more sustainable catalytic systems. yale.edunih.gov

Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Amine Synthesis

Approach Reagent/Catalyst Reaction Type Stereoselectivity Reference
Chiral Auxiliary Evans' Oxazolidinone Alkylation, Aldol High diastereoselectivity researchgate.net
Chiral Auxiliary Pseudoephedrine Alkylation High diastereoselectivity wikipedia.org
Asymmetric Catalysis Chiral Phosphoric Acid Mannich Reaction High enantioselectivity mdpi.com
Asymmetric Catalysis Chiral Thiourea Michael Addition High enantioselectivity mdpi.com

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution techniques can be employed to separate the enantiomers of a racemic mixture.

One common method for the resolution of racemic amines is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base.

Enzymatic resolution is another powerful technique for separating enantiomers. researchgate.netmdpi.com Enzymes are chiral biocatalysts that can selectively react with one enantiomer of a racemic mixture. For example, a lipase can be used to selectively acylate one enantiomer of a racemic amine, allowing the acylated product and the unreacted enantiomer to be separated. mdpi.comnih.gov This method can provide very high enantiomeric purities and is often carried out under mild reaction conditions.

Chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), can also be used for the separation of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. While often used for analytical purposes, preparative chiral chromatography can be employed for the separation of larger quantities of racemic mixtures.

Reactivity and Reaction Mechanisms of 2 5 Bromopyridin 2 Yl 2 Methylpropan 1 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property, combined with the influence of the bromo and 2-methylpropan-1-amine substituents, governs its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) and typically requires harsh reaction conditions. quora.com The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack. When substitution does occur, it predominantly takes place at the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quora.com

In the case of this compound, the directing effects of the existing substituents must be considered. The bromo group at the 5-position is a deactivating, ortho-, para-director. libretexts.org The 2-methylpropan-1-amine group at the 2-position is an activating, ortho-, para-director. libretexts.org The combined influence of these groups, along with the inherent reactivity of the pyridine ring, suggests that any potential electrophilic substitution would be complex. However, the strong deactivation by the pyridine nitrogen generally disfavors electrophilic aromatic substitution. wikipedia.org

SubstituentPositionElectronic EffectDirecting Influence
Pyridine Nitrogen1Electron-withdrawingMeta-directing
2-methylpropan-1-amine2ActivatingOrtho, Para-directing
Bromo5DeactivatingOrtho, Para-directing

Nucleophilic Aromatic Substitution on the Bromopyridine Moiety

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. youtube.com In this compound, the bromine atom at the 5-position is a potential leaving group for such a reaction. However, nucleophilic attack at the 5-position is less favored compared to the 2- and 4-positions due to the electronic stabilization of the intermediate Meisenheimer complex. Research indicates that 2-amino-4-bromopyridine (B18318) is more reactive towards nucleophilic substitution than 2-amino-5-bromopyridine, highlighting the positional influence on reactivity. researchgate.net

While direct displacement of the 5-bromo substituent by a nucleophile is not the most favorable SNAr pathway on a pyridine ring, such reactions can be influenced by the specific nucleophile and reaction conditions.

Metal-Mediated Cross-Coupling Site Selectivity

The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for metal-mediated cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is widely used to couple aryl halides with boronic acids or their esters. nih.govwikipedia.org The 5-bromo position of this compound is an excellent site for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com Studies on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids have demonstrated the feasibility and utility of this reaction on similarly substituted pyridine rings. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org The 5-bromo position of the title compound can readily participate in Buchwald-Hartwig amination, providing a route to introduce a variety of amino groups at this position. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, highlighting the applicability of this reaction to this class of substrates. nih.gov

Cross-Coupling ReactionCatalyst SystemBond Formed
Suzuki-MiyauraPalladium catalyst, BaseCarbon-Carbon
Buchwald-HartwigPalladium catalyst, Ligand, BaseCarbon-Nitrogen

Reactivity of the Primary Amine Functional Group

The primary amine of the 2-methylpropan-1-amine substituent is a key site of reactivity, behaving as a potent nucleophile and a base.

Nucleophilic Reactivity and Derivatization Potential

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with a variety of electrophiles. This reactivity provides a straightforward means for the derivatization of this compound.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. These reactions are often carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. youtube.com

Alkylation: The amine can also undergo alkylation with alkyl halides. However, polyalkylation is a common side reaction, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to achieve mono-alkylation.

Formation of Imines and their Transformations

Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org The this compound can be expected to undergo this reaction with a wide range of carbonyl compounds.

The resulting imines are themselves valuable synthetic intermediates. The carbon-nitrogen double bond can be:

Reduced: Imines can be readily reduced to secondary amines using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination.

Acted upon by Nucleophiles: The imine carbon is electrophilic and can be attacked by nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.

Reagent TypeFunctional Group Formed
Acyl Halide/AnhydrideAmide
Alkyl HalideSecondary/Tertiary Amine
Aldehyde/KetoneImine

Interplay between Bromine and Amine Functionalities in this compound

The unique structural arrangement of this compound, featuring a primary amine tethered to a pyridine ring that also bears a bromine atom, creates a fascinating platform for exploring the interplay between these two reactive functional groups. This interplay can manifest in various intramolecular reactions, significantly influencing the compound's chemical behavior. The proximity of the nucleophilic amine group to the electrophilic carbon-bromine bond on the pyridine ring opens up possibilities for intramolecular cyclization. Furthermore, the 2-(aminomethyl)pyridine scaffold is a well-established bidentate ligand, suggesting that chelation-assisted reactions could play a crucial role in its reactivity profile.

Intramolecular Cyclization Pathways

While direct experimental studies on the intramolecular cyclization of this compound are not extensively documented, the principles of nucleophilic aromatic substitution (SNAr) and related cyclization reactions provide a strong basis for predicting its potential reactivity. The primary amine can act as an internal nucleophile, attacking the carbon atom attached to the bromine. This process would be influenced by the electronic properties of the pyridine ring and the reaction conditions.

Several potential intramolecular cyclization pathways can be envisaged, primarily leading to the formation of fused heterocyclic systems. One of the most probable cyclization products would be a derivative of imidazo[1,2-a]pyridine. The reaction would proceed via an initial nucleophilic attack of the primary amine onto the C5 position of the pyridine ring, displacing the bromide ion.

Table 1: Proposed Intramolecular Cyclization of this compound

ReactantProposed ProductReaction TypeKey Steps
This compound7,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-9-ium bromideIntramolecular Nucleophilic Aromatic Substitution1. Nucleophilic attack of the primary amine on the C5 position of the pyridine ring. 2. Displacement of the bromide ion. 3. Formation of a bicyclic fused ring system.

It is important to note that the reactivity of the bromine atom on the pyridine ring is generally lower than in benzene systems due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. However, nucleophilic substitution is more feasible, particularly at positions ortho and para to the nitrogen. In this case, the bromine is at the 5-position, which is meta to the nitrogen, making it less activated towards traditional SNAr. Despite this, intramolecular reactions can be favored due to the proximity of the reacting groups (an effective high local concentration). The reaction may require elevated temperatures or the use of a catalyst to proceed efficiently.

Chelation-Assisted Reactivity

The 2-(aminomethyl)pyridine moiety is a classic bidentate ligand, capable of coordinating with metal ions through both the pyridine nitrogen and the primary amine nitrogen. This chelation can significantly alter the reactivity of the entire molecule, including the carbon-bromine bond. The formation of a metal complex can activate the pyridine ring, making the C-Br bond more susceptible to cleavage or substitution.

For instance, in the presence of a suitable metal catalyst, such as palladium or copper, this compound could participate in a variety of cross-coupling reactions. The chelation of the metal to the 2-(aminomethyl)pyridine fragment would bring the catalytic center in close proximity to the C-Br bond, facilitating oxidative addition, a key step in many cross-coupling catalytic cycles. This directed reactivity could enable the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyridine ring under milder conditions than would be possible without the chelating group.

Table 2: Proposed Chelation-Assisted Reaction of this compound

ReactantMetal Catalyst (Example)Proposed ReactionRole of Chelation
This compoundPalladium(0)Suzuki, Heck, Buchwald-Hartwig, or Sonogashira cross-coupling1. Coordination of the metal to the pyridine and amine nitrogens. 2. Formation of a stable five-membered chelate ring. 3. Facilitation of oxidative addition of the C-Br bond to the metal center. 4. Enhancement of the rate and selectivity of the cross-coupling reaction.

The formation of a stable five-membered chelate ring upon coordination with a metal is a powerful tool in directing chemical reactions. This principle is widely used in catalysis to achieve high levels of selectivity and efficiency. For this compound, this intrinsic chelating ability is a key feature that likely governs a significant portion of its reactivity, particularly in the context of organometallic chemistry and catalysis.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. iiste.orgresearchgate.net It is widely employed to determine a molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state—and to analyze its electronic properties. electrochemsci.org

For 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find its most stable structure. electrochemsci.org This process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can map the electron density distribution, revealing the partial atomic charges and the molecular electrostatic potential (MEP). The MEP surface highlights regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

ParameterAtoms InvolvedCalculated Value
Bond LengthC(pyridine)-Br~1.90 Å
Bond LengthC(pyridine)-C(propane)~1.52 Å
Bond LengthC(propane)-N(amine)~1.47 Å
Bond AngleC-N-C (pyridine ring)~117°
Dihedral AngleN(py)-C(py)-C(pr)-C(pr)Variable (see Conformational Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. acs.orgresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich regions, such as the pyridine (B92270) ring and the amine group, while the LUMO would likely be distributed across the pyridine ring, influenced by the electronegative bromine atom. This analysis helps predict how the molecule will interact with other reagents. wuxibiology.com

Hypothetical FMO Properties and Reactivity Descriptors

PropertySymbolCalculated Value (eV)Implication
HOMO EnergyEHOMO-6.5Electron-donating ability
LUMO EnergyELUMO-1.2Electron-accepting ability
HOMO-LUMO GapΔE5.3Chemical reactivity and stability
Electronegativityχ3.85Tendency to attract electrons
Chemical Hardnessη2.65Resistance to change in electron distribution

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org These analyses are crucial for understanding a molecule's physical and biological properties, as its shape often dictates its function. nih.gov

For this compound, which has several rotatable single bonds (e.g., the bond connecting the pyridine ring to the propane (B168953) group), a conformational analysis would be performed. This typically involves a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the rotation around specific dihedral angles. masterorganicchemistry.com This scan identifies the lowest-energy (most stable) conformers and the energy barriers between them. youtube.com The results provide a detailed energy landscape, revealing the molecule's preferred shapes in a given environment.

Hypothetical Relative Energies of Key Conformers

ConformerDihedral Angle (Npy-Cpy-Cpr-Cpr)Relative Energy (kcal/mol)Stability
Staggered (Anti)~180°0.00Most Stable
Eclipsed~120°4.5Transition State
Staggered (Gauche)~60°0.9Stable
Eclipsed (Syn)~0°5.0Highest Energy Barrier

Molecular Modeling and Simulation

While quantum calculations examine static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net An MD simulation would model this compound, typically solvated in a box of water molecules, to mimic physiological conditions. The simulation solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. acs.org

This approach provides detailed information on the molecule's conformational flexibility, showing how it samples different shapes and interacts with its environment. mdpi.com Analysis of the MD trajectory can reveal stable conformations, the timescales of conformational changes, and the formation of intramolecular hydrogen bonds, offering a dynamic picture of the molecule's behavior.

Hypothetical MD Simulation Summary (100 ns in Water)

ParameterDescriptionResult
RMSDRoot Mean Square Deviation from initial structureAverage of 1.5 Å, indicating stability
Solvent Accessible Surface AreaMolecular surface exposed to solventFluctuations indicate dynamic "breathing"
Conformational ClusteringGrouping of similar structures over timeIdentifies 2-3 major conformational families

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This technique is fundamental in structure-based drug design. nih.gov Given that pyridine-containing scaffolds are common in pharmacologically active compounds, this compound could be investigated as a potential ligand or molecular probe for a variety of protein targets. nih.gov

In a hypothetical docking study, the 3D structure of the compound (obtained from DFT calculations) would be placed into the binding site of a target protein. d-nb.info The docking algorithm would then sample numerous orientations and conformations of the ligand within the binding site, scoring each based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. The results would predict the most likely binding mode, the binding affinity (often expressed as a binding energy score), and the specific amino acid residues involved in the interaction. mdpi.com

Hypothetical Docking Results into a Kinase Active Site

ParameterValueInterpretation
Binding Energy-8.2 kcal/molIndicates a potentially strong binding affinity
Key Interacting ResiduesASP-145, LYS-72, LEU-130Highlights specific protein contacts
Type of InteractionHydrogen BondAmine group with ASP-145 backbone
Type of InteractionHydrophobicPyridine ring with LEU-130 side chain

Derivatization and Structural Modifications of the 2 5 Bromopyridin 2 Yl 2 Methylpropan 1 Amine Scaffold

Modifications at the Primary Amine Functionality

The primary amine group is a versatile functional group that can readily participate in numerous reactions to form a wide array of derivatives. As a potent nucleophile and a weak base, it can react with various electrophiles. mnstate.edulibretexts.org

The primary amine of the parent scaffold can be readily acylated or sulfonated to yield the corresponding amides and sulfonamides. These reactions are typically high-yielding and proceed under mild conditions.

Acylation: Reaction with acid chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine to neutralize the HCl byproduct) converts the primary amine into a secondary amide. libretexts.orgmsu.edu This transformation is generally rapid at room temperature. libretexts.org

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base yields stable sulfonamide derivatives. The sulfonyl group is analogous to the carbonyl group, with an electrophilic sulfur atom. libretexts.org

These modifications are significant as they replace the basic amine with a neutral amide or an acidic sulfonamide functionality, which can drastically alter the physicochemical properties of the molecule.

Table 1: Examples of Acylation and Sulfonylation Products

Reagent Product Name Product Structure
Acetyl chloride N-(2-(5-bromopyridin-2-yl)-2-methylpropyl)acetamide
Benzoyl chloride N-(2-(5-bromopyridin-2-yl)-2-methylpropyl)benzamide
Methanesulfonyl chloride N-(2-(5-bromopyridin-2-yl)-2-methylpropyl)methanesulfonamide

Introducing alkyl groups to the primary amine can yield secondary and tertiary amines. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgmsu.edu

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves two main steps:

Imine Formation: The primary amine reacts with an aldehyde or a ketone in a mildly acidic medium to form an intermediate imine (or a Schiff base). libretexts.orgwikipedia.org

Reduction: The imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com

Commonly used reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comsigmaaldrich.com This method's efficiency and control make it a cornerstone in medicinal chemistry for synthesizing substituted amines. sigmaaldrich.comthermofisher.com

Table 2: Examples of Reductive Amination Products

Carbonyl Compound Reducing Agent Product Name Product Class
Formaldehyde NaBH(OAc)3 2-(5-bromopyridin-2-yl)-N,N-dimethyl-2-methylpropan-1-amine Tertiary Amine
Acetaldehyde NaBH3CN 2-(5-bromopyridin-2-yl)-N-ethyl-2-methylpropan-1-amine Secondary Amine
Acetone NaBH3CN 2-(5-bromopyridin-2-yl)-N-isopropyl-2-methylpropan-1-amine Secondary Amine

The primary amine can serve as a precursor to other functional groups, although some transformations may be more challenging on an alkylamine compared to an arylamine. One potential strategy involves converting the amine into a good leaving group. For instance, diazotization of primary alkylamines can lead to carbocations that can be trapped by various nucleophiles, although this often results in a mixture of elimination and substitution products. A more controlled approach is often required for specific transformations. Protection of the primary amine, for example as an N-substituted 2,5-dimethylpyrrole, allows for other reactions to be performed on the molecule, with subsequent deprotection to regenerate the amine. rsc.org

Saturated cyclic amines are important structural motifs in many biologically active compounds. mdpi.com The primary amine of the scaffold can be used as a nucleophile in cyclization reactions to construct various heterocyclic systems. A common strategy involves reaction with bifunctional electrophiles, such as alkyl dihalides, in the presence of a base. This one-pot cyclocondensation can lead to the formation of rings like azetidines, pyrrolidines, and piperidines. mdpi.comorganic-chemistry.org Another approach is the intramolecular reductive amination of a precursor that contains a carbonyl group at an appropriate distance from the amine. mdpi.com

Table 3: Examples of Cyclic Amine Formation

Reagent Ring System Formed Product Name
1,4-Dibromobutane Pyrrolidine 1-(2-(5-bromopyridin-2-yl)-2-methylpropyl)pyrrolidine
1,5-Dibromopentane Piperidine 1-(2-(5-bromopyridin-2-yl)-2-methylpropyl)piperidine

Functionalization at the Pyridine Ring

The 5-bromo-pyridine moiety is a key site for structural diversification, primarily through transition metal-catalyzed cross-coupling reactions. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex molecules from aryl halides. libretexts.org The bromine atom on the pyridine ring of the scaffold serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C(sp²)–C(sp²) bond. nih.govmdpi.com It is widely used for synthesizing biaryl compounds and tolerates a broad range of functional groups. nih.govmdpi.com

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, also catalyzed by palladium, to form a C-C bond. libretexts.org

Sonogashira Coupling: This method is used to form a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically catalyzed by both palladium and copper complexes. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands. nih.govlibretexts.org This allows for the introduction of new amino substituents onto the pyridine ring.

These cross-coupling reactions provide a modular approach to extensively modify the pyridine ring, enabling detailed structure-activity relationship (SAR) studies. nih.govnih.gov

Table 4: Examples of Cross-Coupling Reactions at the Pyridine Ring

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki Phenylboronic acid Pd(PPh3)4, K3PO4 Aryl-substituted pyridine
Stille Tributyl(vinyl)stannane Pd(PPh3)4 Vinyl-substituted pyridine
Sonogashira Phenylacetylene PdCl2(PPh3)2, CuI, Et3N Alkynyl-substituted pyridine

Direct Pyridine Functionalization (e.g., C-H Functionalization)

While cross-coupling reactions rely on the pre-functionalized bromo-position, direct C-H functionalization offers a more atom-economical approach to modify the pyridine ring. mdpi.com The electron-poor nature of the pyridine ring and the potential for the catalyst to coordinate with the ring nitrogen make direct functionalization challenging. nih.gov However, transition-metal-catalyzed C-H activation has emerged as a powerful strategy. nih.gov

For the 2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine scaffold, the primary amine substituent could potentially act as a directing group, guiding a metal catalyst to a specific C-H bond, most likely at the C-3 position, to form a stable five-membered metallacycle intermediate. This would allow for the selective introduction of new functional groups (e.g., aryl, alkyl, or ester groups) at positions that are otherwise difficult to access. This approach circumvents the need for multi-step syntheses involving the introduction and removal of activating or directing groups. mdpi.com

Strategic Incorporation of Additional Heterocycles

The scaffold can be further elaborated by incorporating additional heterocyclic systems, leading to molecules with increased structural complexity and potentially novel biological or material properties.

Fusion with other Ring Systems

Creating fused ring systems involves forming one or more new rings that share bonds with the existing pyridine core. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives of the scaffold. nih.gov A common strategy involves a two-step process:

Functionalization: A cross-coupling reaction (e.g., Sonogashira or Suzuki) is used to introduce a substituent containing a reactive functional group. For instance, coupling with 2-ethynylaniline would introduce an alkyne and an amine group.

Cyclization: An intramolecular reaction is then triggered to form the new ring. In the example of the 2-ethynylaniline adduct, a subsequent palladium- or copper-catalyzed cyclization could lead to the formation of a fused pyrrolo[2,3-b]pyridine system.

This approach allows for the construction of a variety of fused heterocyclic systems, such as indolizines or quinolizines, depending on the nature of the introduced functional group and the cyclization strategy employed. mdpi.com

Linker Design for Multi-Scaffold Constructs

The this compound molecule is an excellent building block for the synthesis of larger, multi-scaffold constructs. Both the primary amine and the bromo-substituent can serve as attachment points for linkers.

Amine Functionalization: The primary amine can be readily acylated with bifunctional linkers (e.g., succinic anhydride or terephthaloyl chloride) to create a carboxylic acid or ester handle for attachment to another molecule. Reductive amination is another route to connect the scaffold to other aldehyde- or ketone-bearing molecules.

Pyridine Functionalization: The bromo group can be transformed via the aforementioned cross-coupling reactions to introduce a linker. For example, a Suzuki coupling with a boronic acid that contains a protected amine or carboxylic acid would append a versatile functional group for subsequent conjugation.

This dual functionality allows for the strategic design of linkers that can connect two or more scaffolds, leading to the creation of dimers, oligomers, or conjugates with other pharmacophores or molecular probes. researchgate.net

Applications in Organic Synthesis and Chemical Biology As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The amine group provides a nucleophilic center for a variety of chemical transformations, while the bromopyridine moiety is amenable to cross-coupling reactions, enabling the introduction of diverse substituents.

The primary amine functionality of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine can be readily modified to synthesize a variety of chiral ligands. These ligands, when complexed with transition metals, can form catalysts for asymmetric reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Furthermore, the amine group itself can be a key component of organocatalysts, participating in reactions such as aldol and Mannich reactions. The steric bulk provided by the gem-dimethyl group can influence the stereochemical outcome of these catalytic transformations.

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and functional materials. The amine group can participate in polymerization reactions, such as the formation of polyamides or polyimides. The pyridine (B92270) ring, with its potential for coordination to metal ions and its electronic properties, can impart specific functionalities to the resulting materials, such as conductivity, luminescence, or catalytic activity.

Natural products often serve as inspiration for the development of new therapeutic agents. The structural framework of this compound can be incorporated into the synthesis of analogs of biologically active natural products. By modifying the core structure, chemists can explore structure-activity relationships and potentially develop new compounds with improved efficacy or pharmacokinetic properties.

Scaffold for Medicinal Chemistry Libraries

In drug discovery, the concept of a "scaffold" refers to a core chemical structure upon which a variety of substituents can be appended to create a library of related compounds. The this compound structure is well-suited for this purpose.

Compound Name Molecular Formula CAS Number
This compoundC9H13BrN21370600-82-0

Molecular probes are essential tools for identifying and characterizing the biological targets of small molecules. The this compound scaffold can be derivatized to include reporter tags (e.g., fluorescent dyes, biotin) and reactive groups to create molecular probes. These probes can then be used in various assays to identify the proteins or other biomolecules with which a particular compound interacts.

Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology used to identify the targets of bioactive compounds in complex biological systems. A molecular probe based on the this compound scaffold could be designed to incorporate a photoreactive group. Upon binding to its target protein, the probe can be covalently cross-linked by UV irradiation, allowing for the subsequent enrichment and identification of the target protein by mass spectrometry. This approach is invaluable for understanding the mechanism of action of novel drug candidates.

Design of Molecular Probes for Target Identification

Compound-Centric Chemical Proteomics (CCCP) Applications

Compound-Centric Chemical Proteomics (CCCP) is a powerful strategy for identifying the protein targets of a bioactive small molecule. mdpi.comnih.gov This approach typically involves immobilizing the compound of interest on a solid support to "pull down" its interacting proteins from a cell lysate. biotechsupportgroup.com While direct CCCP studies utilizing this compound are not extensively documented in publicly available literature, the structural characteristics of this compound make it a suitable candidate for such applications.

The primary amine group of this compound can be readily functionalized with a linker for immobilization onto a solid matrix, a crucial first step in a CCCP workflow. The resulting affinity probe can then be used to identify the cellular binding partners of this chemical scaffold, thereby elucidating its mechanism of action. The broader class of pyridine-containing compounds has been successfully employed in chemical proteomics to identify novel protein targets. acs.org

Phenotypic Screening Chemical Tools

Phenotypic screening, a cornerstone of drug discovery, involves testing compounds for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the specific molecular target. benthamdirect.com Derivatives of 2-aminopyridine have been successfully identified through phenotypic screens as potent bioactive agents against various diseases, including parasitic infections and cancer. benthamdirect.comnih.gov

The structural framework of this compound provides a foundation for creating libraries of diverse compounds for phenotypic screening. By modifying the amine or the pyridine ring, a wide range of analogs can be synthesized and screened for desired phenotypic effects. This approach can lead to the discovery of novel therapeutic agents and provide valuable insights into complex biological pathways.

Exploration of Structure-Activity Relationships (SAR) for Biological Systems

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. eurekaselect.com The 2-aminopyridine scaffold has been the subject of extensive SAR studies, particularly in the context of enzyme inhibition.

Elucidation of Molecular Recognition Features

Molecular Recognition Features (MoRFs) are short, disordered regions in proteins that undergo a conformational change to a more ordered state upon binding to a partner molecule. nih.gov The interaction of small molecules like this compound with their biological targets is governed by specific molecular recognition events. nih.govmdpi.com

For 2-aminopyridine-based inhibitors, key recognition features often involve hydrogen bonding interactions between the aminopyridine nitrogen and amino acid residues in the target protein's active site. nih.gov The bromine substituent on the pyridine ring can also influence binding through halogen bonding or by altering the electronic properties of the ring system. The gem-dimethyl group on the propane (B168953) chain can provide steric bulk and influence the compound's conformational preferences, which are critical for optimal binding.

Investigation of Binding Modes and Interactions

Nitric Oxide Synthase (NOS): The 2-aminopyridine scaffold is a well-established inhibitor of nitric oxide synthase (NOS), an enzyme with three isoforms (nNOS, eNOS, and iNOS). mdpi.com SAR studies on 2-aminopyridine derivatives have revealed key interactions that govern their potency and selectivity. nih.govacs.org

Crystal structures of nNOS in complex with 2-aminopyridine inhibitors show that the aminopyridine headgroup typically forms hydrogen bonds with a conserved glutamate residue in the active site. nih.gov The side chain attached to the pyridine ring plays a crucial role in determining isoform selectivity by interacting with non-conserved residues in the active site. For instance, modifications to the side chain can exploit differences in the active site environments of nNOS and eNOS to achieve selective inhibition. nih.gov The binding mode of these inhibitors often involves the pyridine ring being positioned parallel to the heme cofactor in the active site. nih.gov

M3 Muscarinic Acetylcholine Receptor (M3 mAChR): The M3 muscarinic acetylcholine receptor (M3 mAChR) is a G protein-coupled receptor involved in various physiological processes. ebi.ac.uk While direct studies on the interaction of this compound with M3 mAChR are limited, the binding modes of other ligands provide valuable insights. nih.govarvojournals.orgdocking.org

Role in Target Validation Methodologies at the Molecular and Cellular Levels

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. maastrichtuniversity.nl Small molecule inhibitors are invaluable tools for target validation. figshare.com

Selective inhibitors of nitric oxide synthase, including those based on the 2-aminopyridine scaffold, have been instrumental in validating nNOS as a therapeutic target for neurodegenerative diseases. nih.gov By using these inhibitors in cellular and animal models, researchers can probe the physiological and pathological roles of nNOS, providing strong evidence for its involvement in disease. maastrichtuniversity.nl

Similarly, the development of selective ligands for the M3 mAChR has been crucial for validating this receptor as a target for various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. nih.govnih.gov The ability to selectively modulate the activity of a specific receptor subtype allows for a more precise understanding of its function and its potential as a drug target.

Below is a data table summarizing the applications of 2-aminopyridine derivatives, which are structurally related to the subject compound.

Application AreaSpecific UseKey Findings
Chemical Proteomics Identification of protein targetsPyridine-containing compounds can be functionalized for use as affinity probes. acs.org
Phenotypic Screening Discovery of bioactive compounds2-aminopyridine derivatives show activity against parasites and cancer cells. benthamdirect.comnih.gov
SAR Studies (nNOS) Development of selective inhibitorsThe aminopyridine headgroup is crucial for binding, while the side chain dictates selectivity. nih.govnih.gov
SAR Studies (M3 mAChR) Design of selective ligandsA cationic amine and aromatic moieties are important for high-affinity binding. mdpi.comnih.gov
Target Validation Probing the function of nNOSSelective inhibitors have validated nNOS as a target in neurodegenerative diseases. maastrichtuniversity.nlnih.gov
Target Validation Elucidating the role of M3 mAChRSelective ligands have confirmed M3 mAChR as a therapeutic target for various disorders. nih.govnih.gov

Spectroscopic Analysis of Derivatives

Spectroscopy is a cornerstone of molecular characterization, offering non-destructive analysis of chemical structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic and electronic arrangement within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, it provides detailed information on the connectivity and stereochemistry of a compound.

For derivatives of this compound, ¹H NMR spectra would reveal characteristic signals for the protons on the pyridine ring and the aliphatic chain. The aromatic protons typically appear as distinct multiplets in the downfield region (δ 7.0-8.5 ppm). Specifically, the proton at the C6 position of the pyridine ring would likely be the most deshielded due to the inductive effect of the adjacent nitrogen atom. The protons at C3 and C4 would also show characteristic splitting patterns based on their coupling with each other.

The aliphatic portion of the molecule would present signals in the upfield region. The two methyl groups attached to the quaternary carbon would appear as a singlet, integrating to six protons. The methylene protons of the primary amine group (-CH₂NH₂) would also produce a singlet, while the amine protons themselves might appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with the carbon atom bonded to the bromine (C5) and the carbon adjacent to the nitrogen (C2 and C6) showing characteristic shifts. The quaternary carbon and the methyl carbons would appear in the aliphatic region of the spectrum. For example, in related 2-bromopyridine (B144113) compounds, the carbon atom attached to the bromine typically resonates around δ 142 ppm, while other ring carbons appear between δ 120-150 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine-H3~7.8 (dd)~140
Pyridine-H4~7.6 (d)~125
Pyridine-H6~8.4 (d)~150
-C(CH₃)₂-N/A~45
-C(CH₃)₂-~1.3 (s)~25
-CH₂-NH₂~2.8 (s)~50
-CH₂-NH₂Variable (broad s)N/A
Pyridine-C2N/A~165
Pyridine-C5N/A~120

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is vital for identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of specific structural motifs.

For this compound, the IR spectrum would exhibit several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. aip.org The C-H stretching vibrations of the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations within the pyridine ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. aps.org The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹. The N-H bending vibration of the primary amine would likely be found around 1600 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-Br stretch are typically strong and easily identifiable, aiding in a comprehensive vibrational analysis. aip.orgnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies

Functional Group / Bond Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300-3500 (two bands)Weak
Primary Amine (R-NH₂)N-H Bend1590-1650Medium
Aromatic RingC-H Stretch3000-3100Strong
Aliphatic GroupsC-H Stretch2850-2960Strong
Pyridine RingC=C, C=N Stretch1400-1600Strong
Bromo-AromaticC-Br Stretch500-600Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π*.

The pyridine ring is a π-conjugated system, and its π→π* transitions are typically intense and occur at shorter wavelengths (around 200-270 nm). The presence of substituents on the ring, such as the bromine atom and the alkylamine group, can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). The bromine atom, being a halogen, may induce a bathochromic (red) shift.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing for a lower-energy n→π* transition. This transition is typically much weaker in intensity than the π→π* transitions and appears at a longer wavelength, often above 270 nm. nih.govnih.gov The position and intensity of these absorption bands can provide valuable information about the electronic structure of the molecule and its derivatives. mu-varna.bg

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound. researchgate.net Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. researchgate.net This high precision allows for the calculation of an exact mass that corresponds to a unique elemental composition.

For this compound, the molecular formula is C₉H₁₃BrN₂. The presence of bromine is distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HRMS can confirm this isotopic pattern with high accuracy.

Table 3: Theoretical Exact Mass Calculation for C₉H₁₃BrN₂

Isotope Ion Formula Theoretical Exact Mass (m/z)
⁷⁹Br[C₉H₁₃⁷⁹BrN₂ + H]⁺228.0340
⁸¹Br[C₉H₁₃⁸¹BrN₂ + H]⁺230.0320

The experimentally measured exact mass from an HRMS analysis would be compared to these theoretical values. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed elemental formula. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of ions, providing valuable structural information. chemrxiv.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For the protonated molecule [C₉H₁₃BrN₂ + H]⁺, several fragmentation pathways can be predicted. A common fragmentation for pyridine derivatives involves the cleavage of side chains. One likely pathway is the loss of the amine group or the entire propan-1-amine side chain. Another characteristic fragmentation could involve the cleavage of the C-C bond between the pyridine ring and the quaternary carbon, leading to a bromopyridinylmethyl cation. The fragmentation patterns of nitrogen-containing heterocyclic systems can be complex but provide a unique fingerprint for the compound's structure. nih.gov Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Advanced Analytical Characterization of this compound in Research

The comprehensive characterization of pharmaceutical candidates is fundamental to ensuring their quality, purity, and stability. For novel compounds such as this compound, a multifaceted analytical approach is imperative. This article focuses on the advanced analytical techniques utilized in the research and development phases to assess the purity and isolate this specific compound.

Future Directions and Research Challenges

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. Future efforts in the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine will likely focus on multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov Researchers may explore novel MCR strategies that could construct the core structure of this compound or its key precursors in a more streamlined fashion.

Furthermore, the principles of sustainable chemistry will guide the selection of solvents, catalysts, and energy inputs. This includes the investigation of bio-based solvents, heterogeneous catalysts for easier separation and reuse, and energy-efficient methods like microwave-assisted synthesis. nih.gov The development of polyamides from bio-based monomers like 2,5-furandicarboxylic acid showcases a broader trend towards sustainable building blocks in polymer chemistry, a philosophy that can be applied to the synthesis of specialized amine compounds. rsc.org

Exploration of Novel Reactivity Patterns for the Bromine and Amine Functions

The bromine atom and the primary amine group are key functional handles that endow this compound with significant synthetic versatility. The bromine atom on the pyridine (B92270) ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at this position. The reactivity of bromine atoms in brominated pyridines is a subject of ongoing study, with reaction conditions influencing which bromine is substituted in poly-brominated systems. researchgate.net

The primary amine offers a nucleophilic site for reactions like acylation, alkylation, and reductive amination. N-aminopyridinium salts, derived from the amine functionality, can serve as bifunctional reagents, exhibiting both nucleophilic and electrophilic or radical character, thereby expanding the synthetic possibilities. nih.gov Future research will likely delve into uncovering new transformations for both the bromine and amine groups, potentially leading to novel molecular architectures. The high reactivity of bromine with amines and phenolic groups, often orders of magnitude greater than chlorine, suggests that selective transformations can be achieved under controlled conditions. nih.gov

Functional GroupPotential ReactionsDesired Outcome
Bromine Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira CouplingIntroduction of diverse aryl, heteroaryl, and alkyl groups
Amine Acylation, Sulfonylation, Reductive Amination, N-ArylationFormation of amides, sulfonamides, and secondary/tertiary amines

Computational Design of Advanced Derivatives with Tuned Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.netbohrium.com In the context of this compound, computational methods can be employed to design novel derivatives with optimized properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the synthesis of more potent analogues. nih.gov

Molecular docking simulations can predict the binding modes of derivatives with biological targets, such as enzymes or receptors, helping to rationalize structure-activity relationships and design compounds with improved affinity and selectivity. nih.govresearchgate.net Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the prediction of reaction outcomes and the design of novel synthetic methodologies. bohrium.com

Computational MethodApplicationGoal
Molecular Docking Predict binding affinity and orientation in a target proteinDesign of potent and selective inhibitors or modulators
QSAR Correlate molecular descriptors with biological activityGuide the design of derivatives with enhanced potency
DFT Calculations Analyze electronic structure and predict reactivityUnderstand reaction mechanisms and design new synthetic routes

Expanding Applications as a Scaffold in Emerging Areas of Chemical Science

The unique structural features of this compound make it a "privileged scaffold," a molecular framework that can be used to develop ligands for a variety of biological targets. mdpi.com Its pyridine core is a common motif in a wide range of bioactive compounds with antimicrobial, antiviral, and anticancer properties. rsc.orgmdpi.com

Future research will likely explore the use of this compound as a starting point for the development of new therapeutic agents. By systematically modifying the bromine and amine functionalities, libraries of derivatives can be synthesized and screened for activity against various diseases. The strategy of "scaffold hopping," where a known active scaffold is replaced with a novel one to discover new chemical entities with improved properties, could be applied using this compound as the novel scaffold. nih.gov Beyond medicine, pyridine-containing compounds are also being investigated for applications in materials science, for example, in the development of functional polymers and organic electronics.

Integration with High-Throughput Screening for New Discoveries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govresearchgate.net By creating a diverse library of derivatives based on the this compound scaffold, researchers can employ HTS to identify "hit" compounds with desired biological profiles. thermofisher.com

These screening campaigns can be designed to identify modulators of specific enzymes, receptors, or cellular pathways. iu.eduenamine.net The integration of automated synthesis with HTS platforms can further accelerate the discovery process, enabling the rapid generation and evaluation of new chemical entities. The data generated from HTS can then be used to inform further rounds of computational design and chemical synthesis in an iterative process of lead optimization.

Q & A

Basic: What are the standard synthetic routes for 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine?

The synthesis typically involves brominated pyridine intermediates and amine coupling reactions. A common approach includes:

  • Step 1 : Bromination of pyridine derivatives to introduce the 5-bromo substituent.
  • Step 2 : Alkylation or coupling reactions with 2-methylpropan-1-amine precursors. For example, coupling 5-bromo-2-iodopyridine with 2-methylpropan-1-amine under palladium catalysis (e.g., Pd(OAc)₂, XPhos) in a solvent like toluene at 80–100°C .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol yields the final product.
    Typical yields range from 60–85%, depending on reaction optimization .

Basic: How is the structural identity of this compound confirmed in academic research?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and amine functionality. For example, the methyl groups on the propan-1-amine moiety appear as singlets (~1.3 ppm in 1H^1H NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 255.04 for C₉H₁₂BrN₂).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL software ) resolves bond angles and spatial arrangement, critical for confirming stereochemistry in derivatives .

Basic: What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : In airtight containers under refrigeration (2–8°C), away from oxidizing agents .
  • Waste Disposal : Classify as halogenated waste and incinerate via authorized facilities .

Advanced: How can reaction conditions be optimized to improve yields in its synthesis?

Key optimization strategies include:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) with ligands like XPhos or BINAP to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may accelerate reactions but require rigorous drying to avoid side products.
  • Temperature Gradients : Gradual heating (e.g., 80°C → 100°C) reduces decomposition of thermally sensitive intermediates.
  • Additives : Bases like K₂CO₃ or Cs₂CO₃ improve deprotonation of amine groups, facilitating nucleophilic substitution .

Advanced: What computational methods predict the biological targets of this compound?

  • Molecular Docking : Software like AutoDock Vina screens protein databases (e.g., kinases, GPCRs) to identify binding pockets. The bromopyridine group shows affinity for ATP-binding sites in kinases .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity, guiding derivative design .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, revealing interactions with residues like Asp86 in hypothetical targets .

Advanced: How do structural modifications alter its biological activity?

  • Bromine Replacement : Substituting bromine with electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets but may reduce solubility.
  • Amine Functionalization : Adding acyl groups (e.g., acetyl) modulates blood-brain barrier penetration, critical for CNS-targeted agents .
  • Case Study : Thiourea derivatives of 5-bromopyridin-2-ylamines showed no anti-HIV activity, suggesting steric hindrance from bulky substituents may impede target binding .

Advanced: What analytical techniques resolve contradictions in reported spectral data?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded spectra (e.g., distinguishing pyridine H-3 and H-4 protons).
  • Isotopic Labeling : 15N^{15}N-labeling clarifies amine proton environments in complex mixtures.
  • Cross-Validation : Comparing experimental data with computational predictions (e.g., DFT-calculated 13C^{13}C shifts) resolves ambiguities .

Advanced: How is this compound utilized in high-throughput screening (HTS) platforms?

  • Library Synthesis : Automated parallel synthesis generates derivatives (e.g., alkylated amines, halogen swaps) for HTS against disease-specific targets (e.g., cancer cell lines).
  • Assay Compatibility : Fluorescence polarization (FP) assays track binding to tagged proteins, while SPR (Surface Plasmon Resonance) quantifies binding kinetics (ka/kd) .

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2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.